Glyceryl-D5 trihexadecanoate
CAS No.:
Cat. No.: VC16635798
Molecular Formula: C51H98O6
Molecular Weight: 812.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C51H98O6 |
|---|---|
| Molecular Weight | 812.3 g/mol |
| IUPAC Name | [1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate |
| Standard InChI | InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D |
| Standard InChI Key | PVNIQBQSYATKKL-JVEITNHCSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Isotopic Labeling
Glyceryl-D5 trihexadecanoate is a deuterated triglyceride comprising a glycerol backbone esterified with three hexadecanoic (palmitic) acid chains. The "D5" designation indicates that five hydrogen atoms on the glycerol moiety are replaced with deuterium (), specifically at positions 1, 1, 2, 3, and 3 of the glycerol molecule . This isotopic labeling minimizes metabolic interference while maintaining physicochemical properties nearly identical to the non-deuterated form, making it ideal for tracer studies .
The compound’s molecular formula, , reflects its structural complexity, with a total of 51 carbon atoms, 93 protiated hydrogens, five deuterium atoms, and six oxygen atoms . Its exact mass, calculated as 812.351 g/mol , aligns with theoretical values derived from isotopic abundance patterns.
Synonyms and Registry Information
Glyceryl-D5 trihexadecanoate is interchangeably referred to as tripalmitin (glyceryl-D5, 98–99%) and bears the CAS Registry Number 60763-98-6 . Additional identifiers include the CBNumber CB1260225 and Lipid Maps ID LMGL02010311 , which facilitate cross-referencing across chemical databases.
Synthesis and Purification
Synthetic Pathways
The synthesis of Glyceryl-D5 trihexadecanoate typically involves the esterification of deuterated glycerol () with palmitic acid () under acid-catalyzed conditions. This process employs techniques such as:
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Deuterium Exchange: Glycerol is deuterated via catalytic exchange reactions using deuterium oxide () in the presence of platinum or palladium catalysts .
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Stepwise Esterification: The deuterated glycerol undergoes sequential esterification with palmitoyl chloride to ensure regioselective substitution at all three hydroxyl groups .
Purification and Quality Control
Post-synthesis, the crude product is purified using reversed-phase chromatography to isolate the fully esterified triglyceride. Analytical techniques such as high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF/MS) and nuclear magnetic resonance (NMR) spectroscopy validate isotopic purity (>98 atom % D) and chemical purity (>95%) .
Applications in Research and Industry
Lipidomics and Metabolic Tracing
Glyceryl-D5 trihexadecanoate is predominantly employed as an internal standard in mass spectrometry to quantify endogenous triglycerides in biological samples. For instance, lipidomic studies of sebum in acne patients have leveraged analogous deuterated lipids to normalize data and correct for ionization efficiency variations . Its structural similarity to natural triglycerides ensures co-elution with analytes, enabling precise relative quantification .
| Supplier | Product Code | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals | RDL0011579 | 95.00% | 5 mg | 497.55 |
| Medical Isotopes, Inc. | D2055 | 98 atom % D | 1 g | 1,525.00 |
| LGC Standards | CDN-D-5815 | 98 atom % D | Neat | Quote-based |
Table 1: Commercial suppliers of Glyceryl-D5 trihexadecanoate .
Suppliers are predominantly located in China and India, with Clearsynth (India) and Haolv Biotech (China) offering bulk quantities for industrial applications .
Related Deuterated Lipids
Glycerol-d5 1,3-Dipalmitate
A structurally related compound, glycerol-d5 1,3-dipalmitate (CAS 65615-82-9), features deuterium labeling on the glycerol backbone but retains a free hydroxyl group at the sn-2 position. With a molecular formula of , this diacylglycerol serves distinct roles in studying partial glyceride metabolism and lipase activity.
Comparative Analysis
| Parameter | Glyceryl-D5 Trihexadecanoate | Glycerol-d5 1,3-Dipalmitate |
|---|---|---|
| CAS Number | 60763-98-6 | 65615-82-9 |
| Molecular Formula | ||
| Molecular Weight (g/mol) | 812.35 | 573.90 |
| Applications | Lipid quantification | Enzyme kinetics studies |
Table 2: Comparative properties of deuterated triglycerides .
Analytical Methodologies
Mass Spectrometry
HPLC-TOF/MS in positive ion mode is the gold standard for analyzing Glyceryl-D5 trihexadecanoate. The ammonium adduct () at m/z 830.54 provides a distinct signature, enabling differentiation from non-deuterated species .
Nuclear Magnetic Resonance (NMR)
-NMR spectra exhibit characteristic deuterium-induced peak splitting, confirming the positions and extent of isotopic labeling. The absence of protiated signals at δ 3.5–4.5 ppm (glycerol backbone hydrogens) validates deuterium incorporation .
Challenges and Future Directions
Despite its utility, Glyceryl-D5 trihexadecanoate faces challenges such as high synthesis costs and limited solubility in aqueous matrices. Future research could explore:
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Microfluidic Synthesis: Reducing production costs via continuous-flow chemistry.
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Hybrid Standards: Combining deuterium with -labeling for multiplexed lipidomics.
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